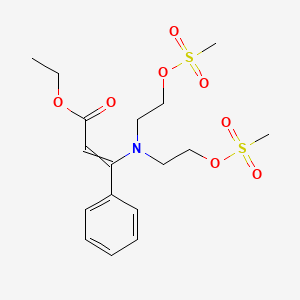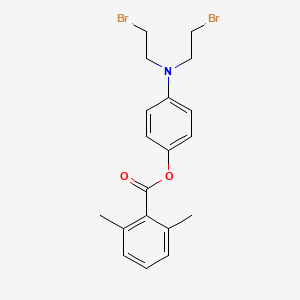
2-Phenyl-1,3-dithiolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-dithiolane-2-carboxylic acid is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a phenyl group and a carboxylic acid group in the structure of this compound makes it a versatile compound with various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired dithiolane compound. Common catalysts used in this reaction include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] in water at room temperature . This method offers high chemoselectivity and ease of operation, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3-dithiolane-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Applications De Recherche Scientifique
2-Phenyl-1,3-dithiolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-dithiolane-2-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. The compound inhibits the enzyme by forming a covalent bond with its active site, thereby disrupting the redox balance within the cell . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring containing two sulfur atoms.
1,2-Dithiolane-4-carboxylic acid: Another dithiolane derivative with potential biological activity.
Thiobenzophenone: A related compound used in organic synthesis.
Uniqueness
2-Phenyl-1,3-dithiolane-2-carboxylic acid is unique due to its specific structure, which allows it to act as a potent thioredoxin reductase inhibitor. This property makes it a valuable compound in the development of anticancer agents .
Propriétés
Numéro CAS |
23118-19-6 |
|---|---|
Formule moléculaire |
C10H10O2S2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2-phenyl-1,3-dithiolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)10(13-6-7-14-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clé InChI |
GNYPONSKFTVGQO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)






![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)

![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)


